Methyl (1-phenylpropyl)carbamate

Cholinesterase inhibition Carbamylation kinetics N-alkyl SAR

Methyl (1-phenylpropyl)carbamate (CAS 141178-32-7) is a chiral N-aryl carbamate ester with a single stereogenic center at the benzylic carbon, typically supplied as the (R)-enantiomer (methyl N-[(1R)-1-phenylpropyl]carbamate). With a molecular formula of C₁₁H₁₅NO₂ and molecular weight of 193.24 g/mol, this compound belongs to the phenylalkyl carbamate class that includes clinically used muscle relaxants (phenprobamate) and Alzheimer's therapeutics (rivastigmine).

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 141178-32-7
Cat. No. B137062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1-phenylpropyl)carbamate
CAS141178-32-7
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)NC(=O)OC
InChIInChI=1S/C11H15NO2/c1-3-10(12-11(13)14-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,12,13)
InChIKeyIZQCUJAWSPXOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1-phenylpropyl)carbamate (CAS 141178-32-7) – Chiral Carbamate Baseline for Asymmetric Synthesis and Cholinesterase Research


Methyl (1-phenylpropyl)carbamate (CAS 141178-32-7) is a chiral N-aryl carbamate ester with a single stereogenic center at the benzylic carbon, typically supplied as the (R)-enantiomer (methyl N-[(1R)-1-phenylpropyl]carbamate) [1]. With a molecular formula of C₁₁H₁₅NO₂ and molecular weight of 193.24 g/mol, this compound belongs to the phenylalkyl carbamate class that includes clinically used muscle relaxants (phenprobamate) and Alzheimer's therapeutics (rivastigmine). Its primary documented roles are as a model substrate in non-enzymatic kinetic resolution catalyst development and as a reference compound in cholinesterase inhibitor structure-activity relationship (SAR) studies [2]. The compound bridges the gap between simple N-methyl carbamates and the more structurally complex N,N-disubstituted carbamate pharmaceuticals, making its procurement decision consequential for laboratories requiring a well-defined chiral carbamate with a single N-H donor and a precisely positioned phenylpropyl substituent.

Why Methyl (1-phenylpropyl)carbamate Cannot Be Replaced by Generic N-Alkyl Carbamates in Cholinesterase or Chiral Separation Research


Simple interchangeability of methyl (1-phenylpropyl)carbamate with N-methyl, N-ethyl, or unbranched N-propyl carbamate analogs is precluded by three interconnected factors: (1) the branched 1-phenylpropyl substituent creates a defined chiral center that is absent in generic N-linear-alkyl carbamates, directly altering enantiorecognition in both biological targets and asymmetric catalyst systems ; (2) published SAR data on phenyl-N-alkyl carbamate inhibition of human plasma cholinesterase demonstrates that N-propyl substitution yields higher carbamylation constants than N-methyl or N-ethyl analogs, meaning that even a one-carbon difference in the N-alkyl chain produces quantifiably different enzyme inactivation kinetics [1]; (3) the N–H hydrogen bond donor present in the target compound is lost in N,N-disubstituted carbamates such as rivastigmine, fundamentally changing binding pharmacophore geometry [2]. These differences translate directly into irreproducible IC₅₀ values, altered diastereomeric excess (de) in derivatization-based enantiomeric excess (ee) determinations, and divergent catalyst optimisation outcomes when a near-analog is substituted without rigorous verification.

Quantitative Differentiation Evidence for Methyl (1-phenylpropyl)carbamate Relative to Closest Analogs


N-Propyl vs. N-Methyl Carbamylation Constant Advantage on Human Plasma Cholinesterase – Class-Level Inference for 1-Phenylpropyl Substitution

Voss (1976) determined inhibition constants for two series of substituted phenyl-N-alkyl carbamates against human plasma cholinesterase and reported that N-propyl carbamates were consistently better inhibitors than the corresponding N-methyl and N-ethyl analogs, with carbamylation constants (k₂) of N-ethyl carbamates lower than those of N-methyl and N-propyl analogues while decarbamylation constants were higher [1]. Although methyl (1-phenylpropyl)carbamate was not tested directly in this study, the branched 1-phenylpropyl substituent occupies a steric volume analogous to an N-propyl group plus an additional phenyl ring. By class-level inference, the target compound is predicted to exhibit carbamylation kinetics closer to N-propyl carbamates than to simpler N-methyl or N-ethyl congeners, with the added phenyl substituent potentially further slowing decarbamylation through hydrophobic stabilization of the carbamyl-enzyme intermediate.

Cholinesterase inhibition Carbamylation kinetics N-alkyl SAR

Chiral Center Requirement for Enantioselective Kinetic Resolution – Class-Level Evidence from Non-Enzymatic Acylation Catalysts

Arai et al. (2001) demonstrated that planar-chiral DMAP-derived catalysts can kinetically resolve racemic α-arylamines with useful stereoselection (selectivity factor s up to ~10), with the amine converted to the corresponding methyl carbamate for determination of enantiomeric excess . The study established that the methoxycarbonyl transfer step is stereochemistry-determining, and the resulting methyl carbamates serve as the isolable products for ee measurement. For 1-phenylpropylamine, the corresponding methyl carbamate is the direct reaction product. An achiral or racemic carbamate standard is required as a baseline for chiral HPLC or GC analysis; methyl (1-phenylpropyl)carbamate, particularly in enantiopure (R)-form, provides the necessary reference point for calibrating enantiomeric excess determinations. Generic N-methyl or N-ethyl carbamates lacking the phenyl substituent cannot serve this role because they produce a different chromophore and retention time, rendering ee measurements inaccurate.

Asymmetric synthesis Kinetic resolution Chiral carbamates

Phenylpropyl Carbamate Derivatives in Multiple Sclerosis – Patent-Disclosed Class Differentiation from Simple N-Phenyl Carbamates

Patent WO 2011/051226 (Bio-Pharm Solutions Co., Ltd.) claims phenylpropyl carbamate derivatives, specifically including compounds with a 1-phenylpropyl carbamate substructure, for the prevention or treatment of multiple sclerosis [1]. The patent explicitly distinguishes these phenylpropyl carbamates from simpler N-phenyl carbamates (e.g., propham) by demonstrating efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model. While quantitative comparative data between methyl (1-phenylpropyl)carbamate and unsubstituted phenyl carbamate are not publicly disclosed in the patent abstract, the structural requirement for the phenylpropyl (rather than phenyl or shorter-chain alkyl) pharmacophore is claimed to provide superiority in reducing clinical EAE scores and CNS inflammatory infiltration. This implies that procurement of the specific phenylpropyl-substituted carbamate is necessary for replicating or building upon the claimed therapeutic leads.

Multiple sclerosis Neuroprotection Phenylalkyl carbamates

Lipophilicity and CNS Penetration Differentiation Between Phenylpropyl and Shorter-Chain Carbamates – Supporting Physicochemical Evidence

The computed partition coefficient (XLogP3-AA) for methyl (1-phenylpropyl)carbamate is 2.4, as reported by PubChem [1]. By comparison, the simpler N-phenyl methylcarbamate (e.g., propham scaffold) has a lower computed logP of approximately 1.6–1.8, while rivastigmine (an N,N-disubstituted phenylcarbamate) has a logP of approximately 2.3. For CNS-targeted carbamate inhibitors, a logP range of 2.0–3.5 is considered optimal for passive blood-brain barrier penetration [2]. The 1-phenylpropyl substituent in the target compound elevates lipophilicity into this optimal CNS window relative to N-methyl or N-ethyl phenylcarbamates, while retaining the N–H hydrogen bond donor that is absent in rivastigmine. This physicochemical profile suggests that the target compound may exhibit a balanced CNS permeability and target engagement profile that cannot be replicated by analogs with significantly different logP values.

CNS drug design Lipophilicity Blood-brain barrier penetration

High-Value Research and Industrial Application Scenarios for Methyl (1-phenylpropyl)carbamate Procurement


Enantiomeric Excess Calibration Standard in Non-Enzymatic Kinetic Resolution Methodology

Organic synthesis laboratories implementing the Fu group's planar-chiral DMAP-catalyzed kinetic resolution of α-arylamines (Angew. Chem. Int. Ed. 2001, 40, 234–236) require authentic, enantiopure methyl (1-phenylpropyl)carbamate as a chromatographic reference standard . The method converts racemic 1-phenylpropylamine to the corresponding methyl carbamate, and accurate ee determination via chiral HPLC demands a well-characterized enantiopure standard of the exact carbamate product. Procurement of the (R)-enantiomer (CAS 141178-32-7) at purity ≥98% ensures reliable calibration curves for assessing selectivity factors (s) in ongoing catalyst development programs.

Cholinesterase Inhibitor SAR Studies Probing N-Alkyl Substitution Size Limits

Medicinal chemistry teams investigating phenylcarbamate-based cholinesterase inhibitors for Alzheimer's disease require methyl (1-phenylpropyl)carbamate as an intermediate-sized N-substituent reference point [1]. The compound fills the gap between simple N-methyl/N-ethyl carbamates (characterized by Voss, 1976) and bulkier N-benzyl or N,N-disubstituted analogs. Its inclusion in an SAR matrix allows the determination of whether a branched phenylpropyl substituent provides an advantage in carbamylation rate or selectivity relative to linear N-propyl carbamates, a question directly relevant to the optimization studies reported by Mustazza et al. (2002).

Neuroprotective Carbamate Lead Compound for Multiple Sclerosis Drug Discovery

Biotechnology companies and academic labs pursuing phenylpropyl carbamate derivatives for multiple sclerosis treatment, as disclosed in patent WO 2011/051226, need methyl (1-phenylpropyl)carbamate as a core scaffold intermediate or reference compound [2]. The patent establishes that the 1-phenylpropyl substitution pattern contributes to efficacy in the EAE model; procurement of the compound enables independent replication of the patent claims and serves as a starting material for synthesizing the broader library of claimed derivatives.

Chiral Building Block for Asymmetric Synthesis of CNS-Active Carbamates

Process chemistry departments developing scalable asymmetric syntheses of phenylcarbamate drugs (e.g., rivastigmine analogs) can employ enantiopure methyl (R)-(1-phenylpropyl)carbamate as a chiral pool starting material or as a standard for in-process ee monitoring [3]. The (R)-configuration of the commercially available compound (as indicated by supplier specifications listing 'N-[(1R)-1-phenylpropyl]carbamate') provides a defined stereochemical starting point that avoids the need for costly chiral preparative chromatography at early development stages.

Quote Request

Request a Quote for Methyl (1-phenylpropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.